2-Methoxyquinolin-8-ol
Overview
Description
2-Methoxyquinolin-8-ol is a chemical compound with the formula C10H9NO2 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves the use of Phenyltrifluoromethanesulfonimide and triethylamine added to hydroxyquinoline in dry DCM at room temperature and heated at 40C for 14 hours . After cooling to room temperature, an aqueous potassium carbonate solution is added and the mixture is extracted with dichloromethane . The combined organic extracts are washed with water and brine, dried over sodium sulfate, filtered, and evaporated . The crude product is purified by flash chromatography to give the desired product as a white solid .Scientific Research Applications
Chemosensing Applications
- Metal Ion Detection: The compound 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 exhibits selective response to Cd^2+ over other tested metal ions, indicating its potential use in measuring Cd^2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).
Therapeutic Research
- Alzheimer's Disease: A family of 2-substituted 8-hydroxyquinolines has been proposed for Alzheimer's disease treatment, showing efficiency in disaggregating metal-enriched amyloid plaques and inhibiting Cu/Aβ redox chemistry, suggesting a basis for their metal chaperone activity and neuroprotective effects (Kenche et al., 2013).
Spectroscopy and Computational Studies
- Biologically Important Derivatives: Methyl and phosphinyl derivatives of 2-methylquinolin-8-ol and related compounds have been synthesized and characterized, demonstrating their significance in molecular structure analysis through spectroscopy and computational studies (Małecki et al., 2010).
Antiparasitic Activities
- Antiparasitic Agent Research: The antiparasitic activities and reduced hematotoxicity of enantiomers of an 8-aminoquinoline compound indicate the potential for developing safer antiparasitic agents, highlighting the importance of stereochemistry in therapeutic efficacy and safety profiles (Nanayakkara et al., 2008).
Diagnostic Applications
- Cancer Diagnosis: An analytical model for the interaction between a nano molecule related to 2-methoxyquinolin-8-ol and a two-mode field has been presented for diagnosing human cancer cells, tissues, and tumors, suggesting its utility in cancer diagnosis through quantum entanglement dynamics (Alireza et al., 2019).
Imaging and Sensing
- Zinc Ion Sensing: A fluorescent Zn^2+ sensor based on the 8-aminoquinoline platform demonstrates quick, selective binding to Zn^2+, with potential applications for cell imaging studies, emphasizing its utility in biological research (Pradhan et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
2-methoxyquinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-6-5-7-3-2-4-8(12)10(7)11-9/h2-6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWJCDDMGBKWAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354055 | |
Record name | 8-quinolinol, 2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74668-72-7 | |
Record name | 8-quinolinol, 2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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